3-(Chlorosulfonyl)-2,6-dimethylbenzoic acid
Overview
Description
3-(Chlorosulfonyl)-2,6-dimethylbenzoic acid is an organic compound with the molecular formula C9H9ClO4S. It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a chlorosulfonyl group, and the ortho positions are substituted with methyl groups. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chlorosulfonyl)-2,6-dimethylbenzoic acid typically involves the chlorosulfonation of 2,6-dimethylbenzoic acid. The reaction is carried out by treating 2,6-dimethylbenzoic acid with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction proceeds as follows:
C9H10O2+HSO3Cl→C9H9ClO4S+H2O
The reaction is typically conducted at low temperatures to prevent decomposition and to ensure high yield. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorosulfonation reactors. The process is optimized for high efficiency and yield, with careful control of reaction parameters such as temperature, concentration, and reaction time. The product is then subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3-(Chlorosulfonyl)-2,6-dimethylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the chlorosulfonyl group can yield sulfinic acids or thiols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.
Reducing Agents: Sodium borohydride and other hydride donors are used for reduction reactions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation.
Sulfinic Acids and Thiols: Formed by reduction.
Scientific Research Applications
3-(Chlorosulfonyl)-2,6-dimethylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Chlorosulfonyl)-2,6-dimethylbenzoic acid involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical syntheses, where the compound acts as a versatile intermediate. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(Chlorosulfonyl)benzoic acid: Similar structure but lacks the methyl groups at the ortho positions.
Chlorosulfonyl isocyanate: Contains a chlorosulfonyl group but has an isocyanate functional group instead of a carboxylic acid.
Sulfonyl chlorides: A broad class of compounds with the general formula R-SO2Cl.
Uniqueness
3-(Chlorosulfonyl)-2,6-dimethylbenzoic acid is unique due to the presence of both the chlorosulfonyl group and the methyl groups at the ortho positions. This structural feature imparts specific reactivity and properties that are distinct from other similar compounds. The methyl groups can influence the electronic and steric environment of the molecule, affecting its reactivity and interactions in chemical reactions.
Properties
IUPAC Name |
3-chlorosulfonyl-2,6-dimethylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c1-5-3-4-7(15(10,13)14)6(2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYJDJUIRUWRNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)Cl)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866358-15-8 | |
Record name | 3-(chlorosulfonyl)-2,6-dimethylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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